2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thio Group: The thio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the thieno[3,2-d]pyrimidine intermediate.
Acetamide Formation: The final step involves the reaction of the intermediate with 2,3-dimethylphenylacetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings and the thieno[3,2-d]pyrimidine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the thieno[3,2-d]pyrimidine core is known for its potential as a pharmacophore. Compounds containing this core have shown activity against various biological targets, including enzymes and receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The thieno[3,2-d]pyrimidine core has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-((4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide: Lacks the dimethylphenyl group, which may affect its biological activity and solubility.
N-(2,3-dimethylphenyl)-2-(thieno[3,2-d]pyrimidin-2-ylthio)acetamide: Similar structure but different substitution pattern, potentially leading to different reactivity and biological properties.
Uniqueness
The presence of both the thieno[3,2-d]pyrimidine core and the 2,3-dimethylphenyl group in 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide makes it unique. This combination can enhance its biological activity, solubility, and overall pharmacokinetic properties, making it a promising candidate for further research and development.
Biological Activity
The compound 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure
The chemical structure of the compound includes:
- A thieno[3,2-d]pyrimidine core.
- Dimethyl and thio groups that may influence its biological interactions.
- An acetamide moiety which is often associated with pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound have not been extensively studied in isolation; however, related thieno[3,2-d]pyrimidine derivatives have shown promising results.
Antimicrobial Activity
Studies on thieno[3,2-d]pyrimidine derivatives suggest significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Activity against E. coli and S. aureus : Derivatives have demonstrated effective inhibition of these pathogens .
Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Benzimidazole derivatives are known to exhibit:
- Topoisomerase inhibition : This mechanism is critical in cancer therapeutics as it interferes with DNA replication .
Inhibition Mechanisms
The proposed mechanisms of action for similar compounds include:
- Enzyme Inhibition : Compounds can inhibit key enzymes involved in cancer cell proliferation.
- DNA Interaction : Some derivatives may intercalate with DNA or form complexes that prevent replication.
Case Studies
- Study on Thieno[3,2-d]pyrimidine Derivatives : A study evaluated the antimicrobial efficacy of various thieno derivatives and found that modifications at the 2-position significantly enhanced activity against multiple bacterial strains .
- Antitumor Activity Assessment : Research involving related compounds showed a correlation between structural modifications and increased cytotoxicity against human tumor cell lines such as HepG2 and MCF7 .
Data Tables
Properties
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-10-6-5-7-13(12(10)3)19-15(22)9-24-18-20-14-8-11(2)25-16(14)17(23)21(18)4/h5-7,11H,8-9H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFAGLBLYXMASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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